molecular formula C19H19N3O3S B11454469 5-(4-methoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-methoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11454469
M. Wt: 369.4 g/mol
InChI Key: AZEJTMSHZYNLRR-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylsulfanyl group attached to a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multicomponent reactions (MCRs). MCRs are advantageous as they allow the construction of complex molecular architectures in a single step, utilizing multiple starting materials in a convergent manner . Common synthetic routes include the Povarov reaction, the Gewald reaction, and the Ugi reaction . These methodologies showcase high atom economy and enable the incorporation of structural diversity into the final products.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of MCRs makes them suitable for industrial applications, allowing for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinoline derivatives.

Scientific Research Applications

5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit alkaline phosphatases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound may also interact with other molecular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its combination of a methoxyphenyl group and a methylsulfanyl group attached to a pyrimidoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C19H19N3O3S/c1-25-11-8-6-10(7-9-11)14-15-12(4-3-5-13(15)23)20-17-16(14)18(24)22-19(21-17)26-2/h6-9,14H,3-5H2,1-2H3,(H2,20,21,22,24)

InChI Key

AZEJTMSHZYNLRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC

Origin of Product

United States

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